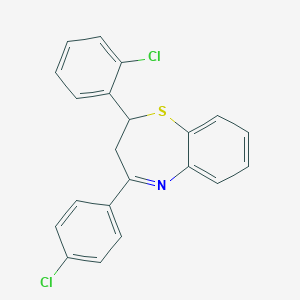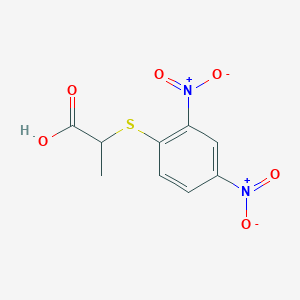![molecular formula C21H20ClN5 B304680 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTQ is a member of the triazoloquinoxaline family of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antimicrobial properties. This compound has also been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
実験室実験の利点と制限
One of the main advantages of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its diverse biological activities, which make it a useful tool for scientific research. However, there are also some limitations to its use in lab experiments. This compound is a relatively complex molecule, which can make it difficult to synthesize and purify. It can also be difficult to determine the optimal dosage and administration route for this compound in different experimental systems.
将来の方向性
There are a number of potential future directions for research on 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic value in humans. Other potential future directions include the development of new synthesis methods for this compound, and the exploration of its potential applications in other areas of scientific research, such as drug discovery and development.
合成法
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized using a variety of methods, including the reaction of 2-phenylvinylamine with 8-chloro-4-aminoquinoxaline in the presence of diethylamine. Other methods include the reaction of 2-phenylvinylamine with 8-chloro-4-chloromethylquinoxaline, followed by reduction with sodium borohydride.
科学的研究の応用
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
特性
分子式 |
C21H20ClN5 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
8-chloro-N,N-diethyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(4-2)20-21-25-24-19(13-10-15-8-6-5-7-9-15)27(21)18-14-16(22)11-12-17(18)23-20/h5-14H,3-4H2,1-2H3/b13-10+ |
InChIキー |
JCQDBEVYOMMOBR-JLHYYAGUSA-N |
異性体SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3/C=C/C4=CC=CC=C4 |
SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
正規SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)



![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)



![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)